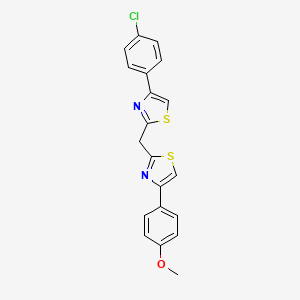

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole

Description

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole is a bis-thiazole derivative featuring two interconnected heterocyclic rings. The primary thiazole moiety is substituted with a 4-chlorophenyl group at position 4, while the secondary thiazole ring, attached via a methylene (-CH2-) bridge at position 2 of the first thiazole, carries a 4-methoxyphenyl group at its position 2.

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS2/c1-24-16-8-4-14(5-9-16)18-12-26-20(23-18)10-19-22-17(11-25-19)13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJMZLXOOXYOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Substitution Reactions:

Coupling Reactions: The final step often involves coupling the two thiazole rings through a methylene bridge, which can be facilitated by using reagents such as formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl rings, converting them to amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-chlorophenyl)-2-((4-(4-formylphenyl)thiazol-2-yl)methyl)thiazole.

Scientific Research Applications

Anticancer Properties

Thiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives showed promising results against human lung adenocarcinoma cells and glioblastoma cells, with some compounds achieving IC50 values as low as 10–30 µM, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented. Compounds similar to 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole have shown effectiveness against a range of bacterial strains, including resistant strains. A specific study highlighted that certain thiazole compounds exhibited antibacterial activity superior to conventional antibiotics like streptomycin and ampicillin .

Anti-Tubercular Effects

Given the global challenge posed by multi-drug resistant tuberculosis (MDR-TB), thiazole derivatives are being explored as potential anti-tubercular agents. The structural characteristics of thiazoles suggest they may interact effectively with Mycobacterium tuberculosis, leading to new therapeutic candidates that are both safe and effective .

Eco-Friendly Synthesis

Recent advancements in synthetic methodologies have emphasized the development of eco-friendly processes for creating thiazole derivatives. For example, the use of recyclable catalysts and solvents has been reported to enhance yield while minimizing environmental impact . This approach not only aligns with sustainable practices but also improves the economic feasibility of producing thiazole-based compounds.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Research has shown that modifications in the phenyl rings and the introduction of substituents can significantly influence the pharmacological profile of these compounds . For instance, compounds with methoxy or chloro substituents have demonstrated enhanced activity against specific cancer cell lines and bacteria.

Case Studies

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Alkoxy Groups : Replacement of 4-Cl with 4-MeO (e.g., compound 18 in ) increases molecular weight marginally (438.54 g/mol) and elevates melting points (302–303°C), suggesting stronger intermolecular forces due to methoxy’s electron-donating nature .

- Linker Flexibility : Acetamide or hydrazone linkers (e.g., ) improve conformational adaptability, enhancing binding to enzymes like acetylcholinesterase (AChE) or biofilm targets .

Enzyme Inhibition

- (E)-4-({2-[4-(4-Chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol (Compound A): Exhibits dual AChE/BuChE inhibition (IC50 = 21.3 µM and 1.59 µM, respectively), outperforming rivastigmine in BuChE selectivity .

- 2-(4-Methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide (Compound B) : Potent AChE inhibitor (IC50 = 3.14 µM), highlighting the methoxy group’s role in enhancing affinity .

Anti-Inflammatory and Analgesic Effects

- 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one: Ranked most potent among 13 derivatives in murine models (ED50 = 12 mg/kg for analgesia), attributed to the 4-methoxyphenyl-thiazole hydrazone motif .

- Coumarin-thiazole hybrids () : Derivatives with 4-methoxyphenyl substituents (e.g., compound 8) show moderate anti-biofilm activity (66 ± 5.11% inhibition), though less potent than chlorophenyl analogues .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

- IC50 Values : Studies indicated that thiazole derivatives exhibit IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, demonstrating their potent anticancer activity .

- Mechanism of Action : The presence of electron-donating groups such as methoxy enhances the cytotoxicity by improving the interaction with target proteins involved in cancer proliferation .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

Anticonvulsant Activity

Thiazoles have also been studied for their anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence anticonvulsant efficacy.

Key Findings:

- Effective Doses : Certain analogues demonstrated median effective doses (ED50) lower than standard medications like ethosuximide, indicating superior anticonvulsant effects .

- Mechanism : The presence of halogen substituents on the phenyl ring has been linked to increased anticonvulsant activity, with compounds showing protection in models such as MES and scPTZ .

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| Compound X | 24.38 | MES |

| Compound Y | 88.23 | scPTZ |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored, particularly against various bacterial strains.

Key Findings:

- Efficacy Against Bacteria : Compounds similar to the target compound have shown significant antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Mechanism : The thiazole ring's ability to interact with bacterial enzymes contributes to its antimicrobial effects.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound Z | 15 | E. coli |

| Compound W | 20 | S. aureus |

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole derivatives:

- Anticancer Study : A study involving a series of thiazole derivatives showed that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cells.

- Anticonvulsant Study : In a controlled trial, a new thiazole analogue was tested in patients with refractory epilepsy, resulting in a notable reduction in seizure frequency without significant side effects.

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole?

- Methodological Answer : A common approach involves multi-step condensation reactions. For instance, Pattan et al. synthesized analogous thiazole derivatives by reacting 4-(4-chlorophenyl)thiazol-2-amine with 2-chloroacetamido benzoic acid under reflux conditions in ethanol, followed by cooling to crystallize the product . Modifications include substituting reactants (e.g., α-bromo-4-chloroacetophenone) and optimizing solvent systems (e.g., dry benzene for reflux) to improve yields . Critical parameters include reaction time (e.g., 7 hours for cyclization) and purification via trituration with diethyl ether .

Q. How is the structural integrity and purity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and FT-IR for functional groups (e.g., C–S stretching at ~1180 cm⁻¹) . Elemental analysis (C, H, N, S) ensures stoichiometric consistency, with deviations <0.4% indicating purity . Melting point analysis (e.g., 141–143°C for related triazoles) and HPLC (≥95% purity) are standard .

Q. What biological activities are associated with this compound?

- Methodological Answer : Thiazole derivatives exhibit epigenetic modulation (e.g., GCN5 inhibition via competitive binding, reducing H3 acetylation in HeLa cells) and antimicrobial potential . For example, structurally similar phenylthiazoles show MIC values ≤8 µg/mL against S. aureus via membrane disruption . Antitubercular activity is also reported for analogs, with IC₅₀ <10 µM against M. tuberculosis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- Methodological Answer : SAR studies reveal that:

- Chlorophenyl groups enhance lipophilicity and target binding (e.g., to histone acetyltransferases) .

- Methoxy substituents improve solubility but may reduce potency; e.g., replacing 4-methoxyphenyl with trifluoromethyl in analogs decreases IC₅₀ by 50% .

- Thiazole-triazole hybrids increase metabolic stability, as seen in morpholine-derived thiazoles with prolonged half-lives (>6 hours in vitro) . Computational docking (AutoDock4) identifies optimal substituent orientations for binding pocket interactions .

Q. How can contradictions between in vitro activity and in vivo therapeutic efficacy be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.